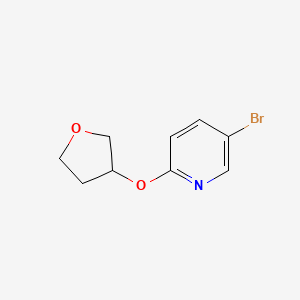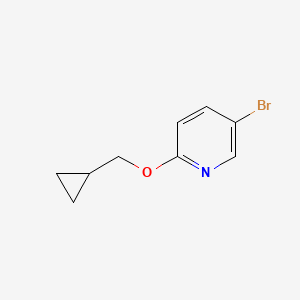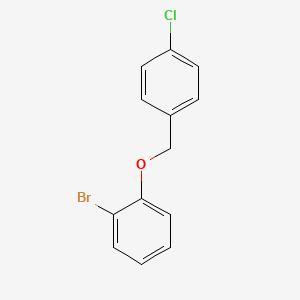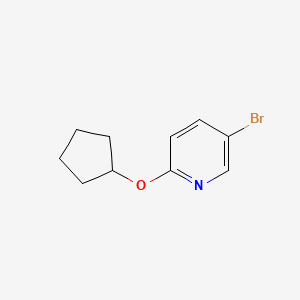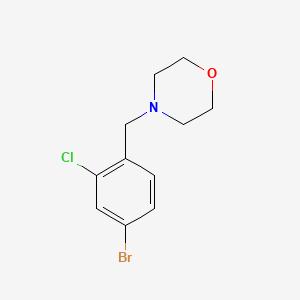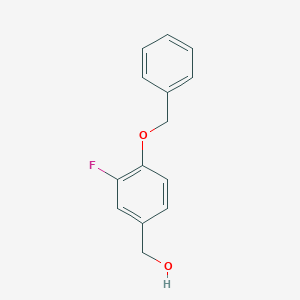
(4-(Benzyloxy)-3-fluorophenyl)methanol
Descripción general
Descripción
The compound “(4-(Benzyloxy)-3-fluorophenyl)methanol” is a benzyl alcohol derivative that is of interest in various chemical and pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties and synthesis methods can offer insights into the analysis of “(4-(Benzyloxy)-3-fluorophenyl)methanol”.
Synthesis Analysis
The synthesis of related benzyl alcohol derivatives is well-documented. For instance, a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been introduced, which is cleaved under desilylation conditions . This suggests that similar methods could potentially be applied to the synthesis of “(4-(Benzyloxy)-3-fluorophenyl)methanol”. Additionally, a series of [4-(aryloxy)phenyl]cyclopropyl methanones were synthesized and further reduced to respective methanols, indicating a possible synthetic route for the target compound .
Molecular Structure Analysis
The molecular structure of benzyl alcohol derivatives can be characterized using various spectroscopic techniques. For example, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one was characterized by infrared spectroscopy, thin-layer chromatography, 1H NMR, and gas chromatography-mass spectrometry . These techniques could be employed to analyze the molecular structure of “(4-(Benzyloxy)-3-fluorophenyl)methanol” as well.
Chemical Reactions Analysis
The chemical reactivity of benzyl alcohol derivatives can be inferred from the literature. The introduction of a benzyl ether-type protecting group and its subsequent removal under specific conditions indicates that “(4-(Benzyloxy)-3-fluorophenyl)methanol” may also undergo similar chemical reactions. Moreover, the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones to synthesize benzoaryl-5-yl(2-hydroxyphenyl)methanones provides an example of the type of chemical transformations that benzyl alcohol derivatives can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl alcohol derivatives can be studied through their interaction with solvents. The refractive indices of a related compound in methanol and benzene mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated . These measurements are crucial for understanding the solute-solvent interactions and can be applied to “(4-(Benzyloxy)-3-fluorophenyl)methanol” to determine its physical and chemical properties.
Relevant Case Studies
Case studies involving benzyl alcohol derivatives highlight their potential applications. For instance, certain [4-(aryloxy)phenyl]cyclopropyl methanols have shown significant antitubercular activity against Mycobacterium tuberculosis, with one compound demonstrating efficacy in vivo in mice . This suggests that “(4-(Benzyloxy)-3-fluorophenyl)methanol” could also be evaluated for similar biological activities, providing a relevant case study for its potential pharmaceutical applications.
Aplicaciones Científicas De Investigación
For instance, they can be used as intermediates in the production of pharmaceuticals or as building blocks in the synthesis of various organic substances . The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used, and these can vary widely.
For instance, they can be used as intermediates in the production of pharmaceuticals or as building blocks in the synthesis of various organic substances . The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used, and these can vary widely.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-fluoro-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIEIDBXWBVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621028 | |
| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzyloxy)-3-fluorophenyl)methanol | |
CAS RN |
536974-94-4 | |
| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

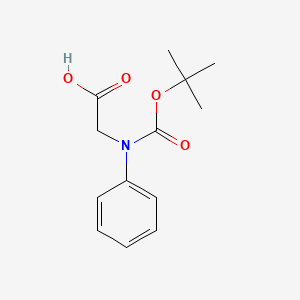
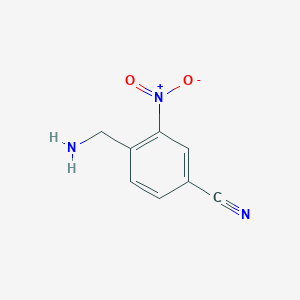
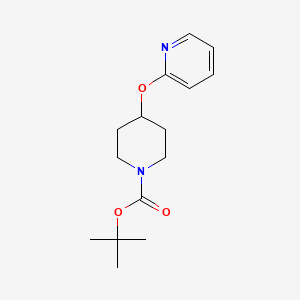
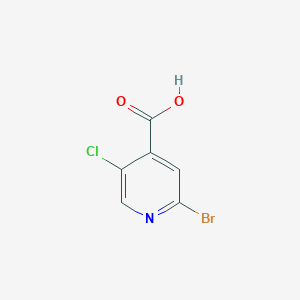
![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)
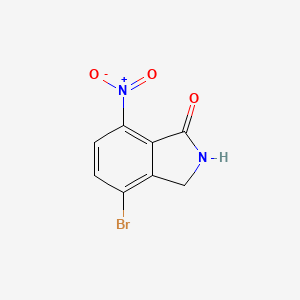
![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)

